

# Assessing the Translational Potential of ORIC-114: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GP2-114

Cat. No.: B237497

[Get Quote](#)

For researchers and drug development professionals at the forefront of oncology, this guide provides a comprehensive comparison of ORIC-114, a promising brain-penetrant, irreversible inhibitor of EGFR and HER2 exon 20 insertion mutations, against other therapeutic alternatives. This document synthesizes preclinical and clinical data to objectively assess its translational potential.

ORIC-114 is a next-generation tyrosine kinase inhibitor (TKI) designed to address the significant unmet medical need in patients with non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR or HER2 exon 20 insertion mutations. These mutations are notoriously resistant to conventional EGFR TKIs. A key differentiating feature of ORIC-114 is its ability to cross the blood-brain barrier, offering a potential treatment for patients with central nervous system (CNS) metastases, a common and devastating complication of this disease.

## Preclinical Performance: Potency and Selectivity

ORIC-114 has demonstrated superior potency and selectivity in preclinical studies when compared to other EGFR/HER2 inhibitors. The following tables summarize key *in vitro* and *in vivo* data.

## In Vitro Efficacy: Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases the potent activity of ORIC-114 against various EGFR exon 20 insertion mutations in cellular assays.

| Compound                      | Cell Line/Mutation                     | IC50 (nM)     |
|-------------------------------|----------------------------------------|---------------|
| ORIC-114                      | Ba/F3 EGFR<br>D770_N771insSVD          | Sub-nanomolar |
| Ba/F3 EGFR<br>V769_D770insASV | Sub-nanomolar                          |               |
| Ba/F3 EGFR<br>H773_V774insNPH | Sub-nanomolar                          |               |
| Mobocertinib                  | Ba/F3 EGFR NPG                         | 4.3           |
| Ba/F3 EGFR ASV                | 10.9                                   |               |
| Ba/F3 EGFR FQEA               | 11.8                                   |               |
| Ba/F3 EGFR NPH                | 18.1                                   |               |
| Ba/F3 EGFR SVD                | 22.5                                   |               |
| Osimertinib                   | EGFR Exon 20 Insertion<br>Mutant Cells | 14.7 - 62.7   |

## In Vivo Efficacy: Xenograft Models

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have confirmed the anti-tumor activity of ORIC-114, including in challenging intracranial models.

| Compound                        | Xenograft Model              | Dosage                       | Tumor Growth Inhibition (TGI) / Regression     |
|---------------------------------|------------------------------|------------------------------|------------------------------------------------|
| ORIC-114                        | EGFR Exon 20 NSCLC PDX       | 3 mg/kg, once daily          | >100% TGI (tumor regressions)                  |
| Intracranial PC-9 (EGFR del 19) | 3 mg/kg, once daily          | Significant tumor regression |                                                |
| Mobocertinib                    | EGFR ASV Mutant Murine Model | 30 mg/kg, once daily         | 77% TGI                                        |
| EGFR ASV Mutant Murine Model    | 50 mg/kg, once daily         | 19% tumor regression         |                                                |
| Amivantamab                     | EGFR Exon 20 Insertion PDX   | Not specified                | Superior to cetuximab and poziotinib           |
| BDTX-189                        | EGFR Exon 20 Insertion PDX   | Not specified                | Dose-dependent tumor inhibition and regression |

## Clinical Performance: Efficacy and Safety in Patients

ORIC-114 is currently being evaluated in a Phase 1/1b clinical trial (NCT05315700) in patients with advanced solid tumors harboring EGFR or HER2 alterations. Initial results have been promising, demonstrating both systemic and CNS activity.

## Clinical Efficacy: Objective Response Rates (ORR)

The Objective Response Rate (ORR) is the proportion of patients with a partial or complete response to therapy. The table below compares the ORR of ORIC-114 with other approved or investigational therapies for EGFR exon 20 insertion-mutated NSCLC.

| Compound                                                                     | Patient Population                                    | Objective<br>Response Rate<br>(ORR)                     | CNS ORR                           |
|------------------------------------------------------------------------------|-------------------------------------------------------|---------------------------------------------------------|-----------------------------------|
| ORIC-114<br>(Enozertinib)                                                    | 1L EGFR Exon 20<br>NSCLC (80 mg QD)                   | 67% (Best ORR)                                          | 100% (Confirmed,<br>BICR-RANO)[1] |
| 2L EGFR Exon 20<br>NSCLC (80 mg QD)                                          | 45% (Confirmed)[1]                                    | Not Reported                                            |                                   |
| Previously treated<br>EGFR Exon 20<br>(amivantamab-<br>pretreated, 75 mg QD) | 67%                                                   | Confirmed CNS<br>complete response in<br>one patient[2] |                                   |
| Mobocertinib                                                                 | Previously treated,<br>platinum-based<br>chemotherapy | 26% (IRC), 35%<br>(Investigator)[3]                     | Not Reported                      |
| Previously treated,<br>EGFR TKI                                              | 23% (IRC), 32%<br>(Investigator)[3]                   | Not Reported                                            |                                   |
| Amivantamab                                                                  | Post-platinum, EGFR<br>Exon 20 NSCLC                  | 37-40%                                                  | Not Reported                      |
| Osimertinib (160 mg)                                                         | EGFR Exon 20<br>Mutant NSCLC                          | 24-28%[4][5]                                            | Not Reported                      |
| BDTX-1535<br>(Silevertinib)                                                  | 1L Non-classical<br>EGFR mutations                    | 60%                                                     | 86%                               |
| Recurrent EGFRm<br>NSCLC (osimertinib-<br>resistant)                         | 42%                                                   | Not Reported                                            |                                   |

## Safety and Tolerability Profile

A favorable safety profile is crucial for the translational potential of any new therapeutic. ORIC-114 has been generally well-tolerated in clinical trials, with most treatment-related adverse events (TRAEs) being Grade 1 or 2.

| Compound                 | Common Treatment-Related Adverse Events (TRAEs)                                          | Grade $\geq 3$ TRAEs                                                |
|--------------------------|------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| ORIC-114 (Enzertinib)    | Mostly Grade 1-2 TRAEs[6]                                                                | Low rates of discontinuation[1]                                     |
| Mobocertinib             | Diarrhea (83%), nausea (43%), rash (33%), vomiting (26%)[7]                              | Diarrhea (21%)[7]                                                   |
| Amivantamab              | Rash (67%), paronychia (67%), hypoalbuminemia (59%), infusion-related reactions (56%)[8] | Thrombosis, bone marrow suppression, skin/soft tissue infections[9] |
| Osimertinib              | Diarrhea (40-76%), rash (39%), fatigue (67%), decreased platelets (67%)[4] [10]          | Fatigue (10%), anemia (10%), prolonged QTc (10%) at 160mg dose[4]   |
| BDTX-1535 (Silevertinib) | Rash (70%), diarrhea (35%), stomatitis, paronychia, nausea, fatigue                      | Rash (19% at higher doses) [11]                                     |

## Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and a typical preclinical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of ORIC-114.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for preclinical evaluation of ORIC-114.

## Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

## Cell Viability Assay (MTT/CellTiter-Glo)

- Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., ORIC-114, comparators) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
- Reagent Addition:
  - MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
  - CellTiter-Glo Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) or luminescence using a plate reader.
- Data Analysis: Calculate the IC<sub>50</sub> values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## In Vivo Tumor Xenograft Model

- Cell Preparation: Harvest cancer cells from culture, wash, and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).
- Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID) in a pathogen-free environment for at least one week before the experiment.
- Tumor Implantation: Subcutaneously inject a defined number of cancer cells into the flank of each mouse. For intracranial models, stereotactically inject cells into the brain.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers two to three times per week.

- Randomization and Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compounds (e.g., ORIC-114) and vehicle control orally or via the specified route at the predetermined dose and schedule.
- Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage at the end of the study.

## Western Blot for Phosphorylated EGFR/HER2

- Cell Lysis: Treat cultured cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for phosphorylated EGFR (pEGFR) or HER2 (pHER2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH) to determine the relative levels of pEGFR/pHER2.

## Conclusion

The preclinical and early clinical data for ORIC-114 suggest a promising therapeutic with a potential best-in-class profile for patients with EGFR/HER2 exon 20 insertion-mutated solid tumors. Its high potency, selectivity, and, most notably, its brain-penetrant properties, position it as a significant advancement over existing therapies, particularly for patients with CNS metastases. The ongoing clinical trials will be crucial in further defining its efficacy and safety profile and solidifying its translational potential in this challenging patient population. Researchers and clinicians should closely monitor the continued development of this promising agent.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. ORIC Pharmaceuticals reports 67% ORR, 100% brain ORR in NSCLC | ORIC Stock News [stocktitan.net]
- 2. Initial Phase 1 Dose Escalation Data of ORIC-114 in Patients with EGFR and HER2 Exon 20 Mutations Demonstrates Potential Best-In-Class Profile | Nasdaq [nasdaq.com]
- 3. targetedonc.com [targetedonc.com]
- 4. targetedonc.com [targetedonc.com]
- 5. High dose osimertinib in patients with advanced stage EGFR exon 20 mutation-positive NSCLC: Results from the phase 2 multicenter POSITION20 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oricpharma.com [oricpharma.com]
- 7. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non-Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. ascopubs.org [ascopubs.org]

- To cite this document: BenchChem. [Assessing the Translational Potential of ORIC-114: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b237497#assessing-the-translational-potential-of-gp2-114-research\]](https://www.benchchem.com/product/b237497#assessing-the-translational-potential-of-gp2-114-research)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)